![molecular formula C39H70N7O18P3S B12364422 S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)

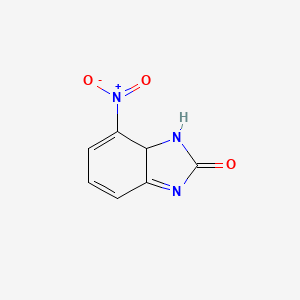

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

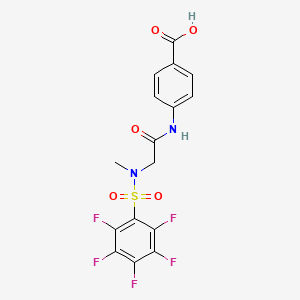

„S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioat“ ist eine komplexe organische Verbindung mit einer vielseitigen Struktur.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioat“ umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der sequenziellen Addition von funktionellen Gruppen durch verschiedene chemische Reaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher komplexer Verbindungen beinhaltet oft fortschrittliche Techniken wie automatisierte Synthese und Hochdurchsatz-Screening, um die Reaktionsbedingungen und die Ausbeute zu optimieren. Die Verwendung von Katalysatoren und Schutzgruppen ist üblich, um die selektive Addition funktioneller Gruppen zu gewährleisten und unerwünschte Nebenreaktionen zu verhindern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Die Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Carbonylverbindungen oxidiert werden.

Reduktion: Die Aminogruppen können zu Aminen reduziert werden.

Substitution: Die Phosphonooxygruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend, um die gewünschten Produkte zu erhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. So kann die Oxidation von Hydroxylgruppen beispielsweise zu Aldehyden oder Ketonen führen, während die Reduktion von Aminogruppen zu primären oder sekundären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann die Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre vielfältigen funktionellen Gruppen machen sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Biologie

In der Biologie kann die Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht werden. Ihre Struktur deutet auf mögliche Anwendungen in der Wirkstoffforschung und -entwicklung hin.

Medizin

In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Das Vorhandensein von Amino- und Phosphonooxygruppen deutet auf eine mögliche Aktivität als Enzyminhibitor oder Rezeptormodulator hin.

Industrie

In der Industrie könnte die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften Anwendung bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen finden.

Wirkmechanismus

Der Mechanismus, durch den „S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioat“ seine Wirkung ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder Nukleinsäuren sein, die zu einer Modulation biochemischer Pfade führen. Die funktionellen Gruppen der Verbindung spielen eine entscheidende Rolle bei diesen Wechselwirkungen und beeinflussen die Bindungsaffinität und Spezifität.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups through various chemical reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves advanced techniques such as automated synthesis and high-throughput screening to optimize reaction conditions and yield. The use of catalysts and protective groups is common to ensure the selective addition of functional groups and to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino groups can be reduced to form amines.

Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of amino groups may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure suggests possible applications in drug design and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of amino and phosphonooxy groups indicates possible activity as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which “S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s functional groups play a crucial role in these interactions, influencing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu ähnlichen Verbindungen gehören andere komplexe organische Moleküle mit mehreren funktionellen Gruppen, wie zum Beispiel:

Nukleotide: Enthalten Purin- oder Pyrimidinbasen, Zuckerreste und Phosphatgruppen.

Phospholipide: Bestehen aus Fettsäureketten, Glycerinrückgrat und Phosphatgruppen.

Eigenschaften

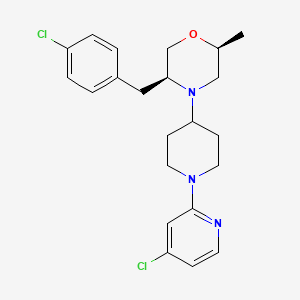

Molekularformel |

C39H70N7O18P3S |

|---|---|

Molekulargewicht |

1050.0 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,32?,33+,34+,38-/m1/s1 |

InChI-Schlüssel |

WZMAIEGYXCOYSH-UCOQOZRNSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)

![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)

![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)